5-Chloro-3-ethylpyridin-2-amine
Overview
Description
5-Chloro-3-ethylpyridin-2-amine is a chemical compound with the CAS Number: 1314514-86-7 . It has a molecular weight of 156.61 . The IUPAC name for this compound is 5-chloro-3-ethyl-2-pyridinamine .
Molecular Structure Analysis
The InChI code for 5-Chloro-3-ethylpyridin-2-amine is 1S/C7H9ClN2/c1-2-5-3-6 (8)4-10-7 (5)9/h3-4H,2H2,1H3, (H2,9,10) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Chloro-3-ethylpyridin-2-amine is a powder at room temperature . It has a melting point of 67-68 degrees Celsius .Scientific Research Applications
Catalysis and Synthesis
Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex in the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, which is closely related to 5-Chloro-3-ethylpyridin-2-amine. This process achieved a high yield and excellent chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Burkhardt and Coleridge (2008) reported the use of 5-ethyl-2-methylpyridine borane complex for reductive aminations, an approach relevant to the manipulation of compounds like 5-Chloro-3-ethylpyridin-2-amine (Burkhardt & Coleridge, 2008).
Potential Agricultural and Medicinal Applications
Setliff, Rankin, and Milstead (1989) explored the preparation of substituted phenylurea derivatives of 3-amino-2-chloro-5-methylpyridine, a compound structurally similar to 5-Chloro-3-ethylpyridin-2-amine, for potential agricultural interest (Setliff, Rankin, & Milstead, 1989).
In the field of medicinal chemistry, Temple, Wheeler, Comber, Elliott, and Montgomery (1983) conducted hydrolysis and hydrogenation of 6-amino-4-chloro-5-nitropyridin-2-yl, a compound related to 5-Chloro-3-ethylpyridin-2-amine, for potential anticancer applications (Temple et al., 1983).
Chemical Properties and Reactions
Pieterse and Hertog (2010) studied rearrangements during aminations of halopyridines, which might involve intermediates related to 5-Chloro-3-ethylpyridin-2-amine (Pieterse & Hertog, 2010).
Hamed (1997) investigated the kinetics of nucleophilic substitutions at the pyridine ring, which is relevant for understanding the reactivity of 5-Chloro-3-ethylpyridin-2-amine (Hamed, 1997).
Safety and Hazards
properties
IUPAC Name |
5-chloro-3-ethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-2-5-3-6(8)4-10-7(5)9/h3-4H,2H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDUINULKYLDKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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